molecular formula C7H7ClN4 B3046486 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1248709-15-0

4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B3046486
CAS No.: 1248709-15-0
M. Wt: 182.61
InChI Key: PKYBLHLCAXANOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound derived from allopurinol, a xanthine oxidase inhibitor. It features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and an ethyl group at the N-1 position (Figure 1). This compound is primarily synthesized via chlorination of allopurinol using POCl₃, followed by N-ethylation with bromoethane under alkaline conditions .

Properties

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-7-5(3-11-12)6(8)9-4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYBLHLCAXANOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734155
Record name 4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248709-15-0
Record name 4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-ethylpyrazole-4-carboxamide with phosphoryl chloride (POCl3) to form the desired pyrazolopyrimidine ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 4-amino-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine derivatives, which have shown significant biological activity .

Scientific Research Applications

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is an amine that inhibits corrosion in aqueous solutions and is used as a corrosion inhibitor in manufacturing . Derivatives of pyrazolo[3,4-d]pyrimidine have a variety of medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant applications .

Synthesis
4-Chloro-1 H-pyrazolo[3,4-d]pyrimidine is synthesized from the chlorination of allopurinol with POCl3 . N-Ethylation and benzylation of 4-chloro-1 H-pyrazolo[3,4-d]pyrimidine with bromoethane or benzyl bromide under alkali conditions gives 4-chloro-1-ethyl-1 H-pyrazolo[3,4-d]pyrimidine . The reaction of 4-chloro-1-ethyl-1 H-pyrazolo[3,4-d]pyrimidine with NH2NH2 affords 1-ethyl-4-hydrazinyl-1 H-pyrazolo[3,4-d]pyrimidine .

Precautionary statements
4-Chloro-1-ethyl-1H-pyrazolo(3,4-d)pyrimidine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Research on pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[3,4-b]pyridines have been extensively used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases . Of the more than 300,000 reported molecules containing a pyrazolo[3,4-b]pyridine core, 156,660 molecules have been synthesized for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly sensitive to substitutions at the N-1 and C-4 positions. Below is a detailed comparison with analogous compounds:

Substituent Variations at N-1 Position

  • 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 6, ) Structure: A 4-fluorophenyl group replaces the ethyl group at N-1, with an additional methyl group at position 3. Impact: The bulky aryl group may enhance binding affinity to hydrophobic pockets in target proteins, though it could reduce solubility. Synthesis: Prepared via chlorination of precursor pyrimidinones in POCl₃ .
  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 100644-66-4, )

    • Structure : A smaller methyl group at N-1.
    • Impact : Reduced steric hindrance compared to ethyl or aryl groups, facilitating faster reaction kinetics in further substitutions. However, shorter alkyl chains may decrease membrane permeability .
  • 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 6, ) Structure: Benzyl group at N-1.

Substituent Variations at C-4 Position

  • 1-Ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 4, )

    • Structure : Hydrazine replaces chlorine at C-4.
    • Biological Activity : Exhibits cytotoxicity against hepatoma cell lines (IC₅₀: 25.5–35.2 µM), comparable to the anticancer drug 17-AAG. The polar hydrazine group enables hydrogen bonding with biological targets, enhancing activity despite lacking alkylating properties .
  • 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, )

    • Structure : Hydrazine at C-4 with a phenyl group at N-1 and methyl at position 5.
    • Applications : Used to synthesize Schiff base derivatives with antiproliferative activity. The methyl group at position 6 may stabilize the ring structure, affecting conformational flexibility .

Multi-Substituted Derivatives

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 1b, )

    • Structure : Chlorine at C-4 and a chloromethyl group at position 6.
    • Reactivity : Dual reactive sites allow sequential substitutions, enabling synthesis of disubstituted derivatives. The chloromethyl group is particularly useful for introducing alkyl or aryl chains via nucleophilic displacement .
    • Applications : Serves as an intermediate for antibacterial and antiproliferative agents .
  • 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS Similarity 0.84, )

    • Structure : Chlorine atoms at both C-4 and C-6.
    • Impact : Increased electrophilicity enhances reactivity in cross-coupling reactions but may raise toxicity concerns due to residual chloride .

Fluorinated Derivatives

  • 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2005389-35-3, )
    • Structure : Trifluoromethyl group at position 6.
    • Impact : Fluorine’s electronegativity and hydrophobic effects improve metabolic stability and target binding. The trifluoromethyl group is a common bioisostere for enhancing pharmacokinetic properties .

Comparative Data Table

Compound Name N-1 Substituent C-4 Substituent Additional Groups Key Biological Activity/Use Reference
4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Ethyl Chlorine None Intermediate for anticancer derivatives
1-Ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Ethyl Hydrazine None Cytotoxicity (IC₅₀: 25.5–35.2 µM)
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl Chlorine Methyl at C-3 Not reported (structural focus)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Chlorine Chloromethyl at C-6 Antibacterial intermediate
4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine Benzyl Chlorine None Precursor for diamino derivatives

Key Findings and Implications

  • N-1 Substitution : Ethyl groups balance steric bulk and synthetic flexibility, making 4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine a preferred intermediate. Bulky aryl groups (e.g., benzyl) enhance target affinity but may limit solubility .
  • C-4 Reactivity : Chlorine at C-4 is critical for nucleophilic displacement reactions. Replacement with hydrazine retains cytotoxicity, suggesting diverse mechanisms of action .

Biological Activity

4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure includes a chloro substituent at the fourth position and an ethyl group at the first position of the pyrazolo[3,4-d]pyrimidine core. This compound has been studied for its biological activities, particularly in inhibiting cyclin-dependent kinases (CDKs) and other targets relevant to cancer therapy.

  • Molecular Formula : C7_7H7_7ClN4_4
  • Molecular Weight : 182.61 g/mol
  • Structure :
    • Chemical Structure

Anticancer Properties

Research indicates that 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine exhibits notable cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit CDK2 activity, which is crucial for cell cycle regulation.

Cytotoxicity Data:

Cell LineIC50 (nM)
MCF-745
HCT-11697

These values suggest that the compound may serve as a potential lead for developing new anticancer therapies.

The mechanism by which 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine exerts its effects involves binding to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have revealed favorable binding conformations with CDKs, correlating with observed biological activities.

Study on Derivatives

A study focused on derivatives of pyrazolo[3,4-d]pyrimidine reported that modifications could enhance biological activity. For example, compounds derived from this scaffold were evaluated for their anti-proliferative activities against A549 and HCT-116 cancer cells. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR, indicating strong inhibitory potential against this target .

Comparative Analysis with Other Compounds

In a comparative study, 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine was assessed alongside other known anticancer agents. It exhibited comparable cytotoxicity to Tanespimycin against human hepatoma carcinoma cell lines (BEL-7402 and SMMC-7221), with IC50 values of 25.5 μM and 35.2 μM respectively . This suggests that while it may not be the most potent agent available, its unique properties warrant further investigation.

Structure-Activity Relationship (SAR)

The structure of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine allows for various substitutions that can significantly alter its biological activity. The presence of both the chloro and ethyl groups appears to enhance its reactivity and potential therapeutic efficacy compared to other derivatives lacking these substituents.

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclocondensation or substitution reactions. For example:

  • One-pot multi-component reactions using chloroacetamides or α-chloroacetamides as intermediates under reflux conditions (e.g., ethanol or DMF as solvents, 50–100°C, 8–16 hours) .
  • N-alkylation of pyrazolo[3,4-d]pyrimidine precursors with ethyl halides in the presence of bases like NaH or K₂CO₃ in anhydrous solvents (e.g., acetonitrile or THF) .
  • Optimization factors : Solvent polarity, temperature control (to avoid side reactions), and stoichiometric ratios of reagents. For instance, excess alkylating agents improve yields but require careful quenching to prevent byproducts .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, pyrazolo[3,4-d]pyrimidine derivatives show distinct aromatic proton signals at δ 8.0–9.0 ppm .
  • IR spectroscopy : Absorption bands for C-Cl (600–800 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and hydrogen bonding patterns, as demonstrated in studies of similar pyrazolo[3,4-d]pyrimidines .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste disposal : Segregate halogenated waste and coordinate with certified agencies for incineration or chemical neutralization .
  • Emergency measures : Immediate decontamination with water for spills and medical consultation for exposure .

Advanced: How can researchers design assays to evaluate the biological activity of this compound, particularly for anticancer or antiviral applications?

Answer:

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) .
    • Antiproliferative activity : MTT or SRB assays on cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves .
  • In vivo models : Xenograft studies in mice, monitoring tumor volume reduction and toxicity profiles .
  • Data interpretation : Compare results with positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers .

Advanced: What strategies are effective for modifying the pyrazolo[3,4-d]pyrimidine core to enhance bioactivity or selectivity?

Answer:

  • Substituent introduction :
    • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position improve kinase inhibition .
    • Piperazine or aryloxy moieties at the 1-position enhance solubility and target binding .
  • Scaffold hybridization : Merge with benzothieno or pyrrolidine cores to exploit dual-target mechanisms .
  • SAR studies : Use combinatorial libraries to map substituent effects on potency and selectivity .

Advanced: How can computational methods like molecular docking or dynamics guide the optimization of this compound?

Answer:

  • Docking studies : Predict binding poses in target proteins (e.g., EGFR or CDK2) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
  • MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER or GROMACS) to refine pharmacokinetic properties .
  • ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.